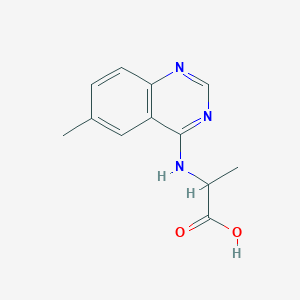

2-(6-Methyl-quinazolin-4-ylamino)-propionic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(6-Methyl-quinazolin-4-ylamino)-propionic acid” is a biochemical compound. It is also known as 2-(6-Methyl-quinazolin-4-ylamino)-butyric acid hydrochloride . The molecular formula of this compound is C13H15N3O2•HCl, and it has a molecular weight of 281.74 .

Molecular Structure Analysis

The molecular structure of this compound consists of a quinazoline ring, which is a bicyclic compound containing two nitrogen atoms, attached to a propionic acid group via an amino link . The quinazoline ring is substituted at the 6-position with a methyl group .科学的研究の応用

Antiviral and Antitumor Applications

Quinazoline derivatives, including those similar to 2-(6-Methyl-quinazolin-4-ylamino)-propionic acid, have been synthesized and evaluated for their antiviral and antitumor activities. Luo et al. (2012) synthesized (quinazolin-4-ylamino)methyl-phosphonate derivatives, displaying weak to good anti-Tobacco mosaic virus (TMV) activity, indicating their potential in antiviral applications (Luo et al., 2012). Wissner et al. (2005) described 2-(quinazolin-4-ylamino)-[1,4] benzoquinone derivatives as potent covalent-binding, irreversible inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2), showing antitumor activity (Wissner et al., 2005).

Synthetic Methodology Advancements

The advancement in synthetic methodologies for quinazoline derivatives is notable. Bavetsias et al. (2002) discussed the design and synthesis of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, which improved aqueous solubility and cytotoxic activity, demonstrating the importance of these compounds in developing new therapeutic agents (Bavetsias et al., 2002).

Chemical Process Development

The process development for the large-scale synthesis of quinazoline derivatives is crucial for their application in therapeutics. Malmgren et al. (2008) described the large-scale manufacturing process for an anticancer agent, 2-amino-6-methyl-5-(pyridin-4-ylsulfanyl)-3H-quinazolin-4-one dihydrochloride, highlighting the importance of efficient synthesis processes in pharmaceutical manufacturing (Malmgren et al., 2008).

Exploration for New Therapeutic Targets

Research into quinazoline derivatives also focuses on exploring new therapeutic targets. For example, studies on quinazolin-4-one derivatives as selective histone deacetylase-6 inhibitors for treating Alzheimer's disease show the versatility of these compounds in targeting different biochemical pathways for therapeutic purposes (Yu et al., 2013).

特性

IUPAC Name |

2-[(6-methylquinazolin-4-yl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-7-3-4-10-9(5-7)11(14-6-13-10)15-8(2)12(16)17/h3-6,8H,1-2H3,(H,16,17)(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLROUBUFLBZGKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=CN=C2NC(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(3-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]oxy}-N-(3-methylbenzyl)acetamide](/img/structure/B2702298.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2702304.png)

![N-(1,3-benzodioxol-5-yl)-2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2702305.png)

![N-(2-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2702309.png)

![Ethyl 4-[(2-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2702310.png)

![7-Chloro-2-[[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2702313.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-6-carboxylic acid](/img/structure/B2702316.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(1,3-benzothiazol-2-ylsulfanylmethyl)benzoate](/img/structure/B2702317.png)

![3-(4-Cyanophenyl)-2-[(mesitylsulfonyl)amino]propanoic acid](/img/structure/B2702320.png)